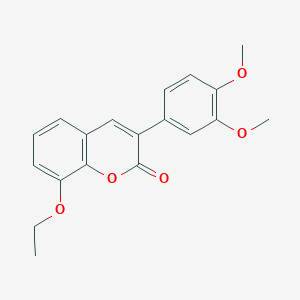

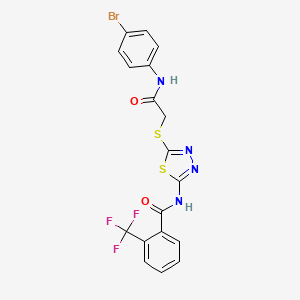

![molecular formula C21H28N4O3 B2865702 N-丁基-1-(3-甲氧基丙基)-N,9-二甲基-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺 CAS No. 900901-70-4](/img/structure/B2865702.png)

N-丁基-1-(3-甲氧基丙基)-N,9-二甲基-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

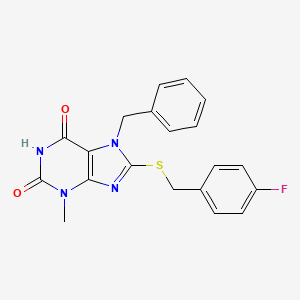

The compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Karmakar et al. reported a new way for the synthesis of “1,4-disubstituted pyrrolo [1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under a Friedel–Crafts acylation, then the reduction of the CN by Pd-catalyzed hydrogenation, and aromatization occurred with DDQ .科学研究应用

合成和表征

研究重点关注开发合成嘧啶衍生物的新方法,由于其广泛的药用应用,这些衍生物引起了极大的兴趣。例如,一种从甲酰胺肟合成嘧啶 N-氧化物的通用方法证明了嘧啶化合物的多功能性。该方法采用在三氟乙酸作为催化剂存在下用特定试剂处理的各种甲酰胺肟,展示了化学灵活性和创造结构多样的基于嘧啶的化合物的潜力 (Mlakar 等人,1998)。

另一项研究重点介绍了源自维斯那吉酮和凯林酮的新型苯二呋喃基衍生物的合成,展示了合成化合物的抗炎和镇痛特性。这项研究强调了嘧啶衍生物在开发新的药理剂方面的潜力 (Abu-Hashem 等人,2020)。

在药物发现中的应用

嘧啶衍生物也因其在药物发现中的应用而受到探索,特别是作为激酶抑制剂。一个值得注意的例子是发现取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺作为有效且选择性的 Met 激酶抑制剂。这些化合物在肿瘤模型中显示出显着的疗效,突出了嘧啶衍生物在癌症治疗中的治疗潜力 (Schroeder 等人,2009)。

结构和功能见解

对嘧啶衍生物的进一步研究提供了对其结构和功能特征的见解。例如,某些化合物中嘧啶环的表征揭示了其分子尺寸和键合的详细信息,有助于更深入地了解其化学行为和潜在应用 (Low 等人,1994)。

未来方向

属性

IUPAC Name |

N-butyl-6-(3-methoxypropyl)-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-5-6-10-23(3)21(27)17-14-16-19(24(17)12-8-13-28-4)22-18-15(2)9-7-11-25(18)20(16)26/h7,9,11,14H,5-6,8,10,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKJGIHSDFVWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

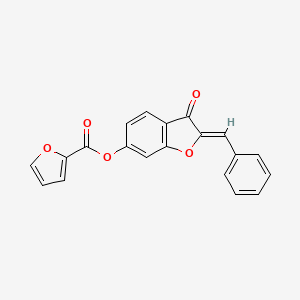

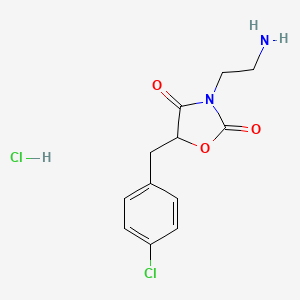

![1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2865622.png)

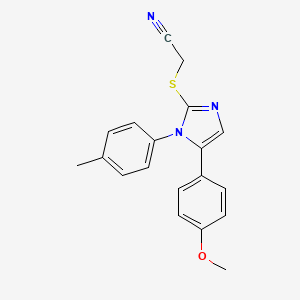

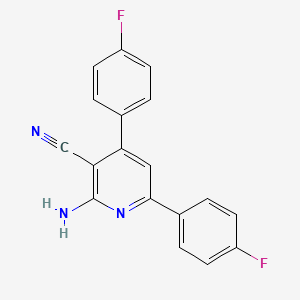

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2865623.png)

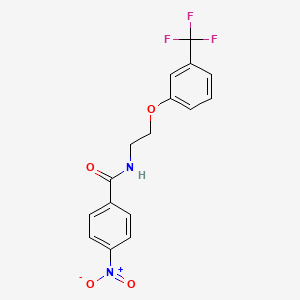

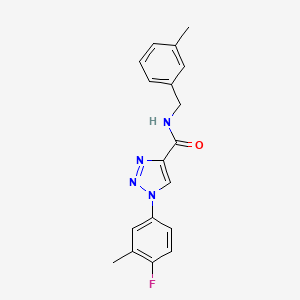

![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)

![N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2865631.png)

![4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid](/img/no-structure.png)